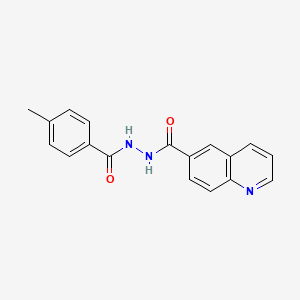

N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide

Description

N'-(4-Methylbenzoyl)-6-quinolinecarbohydrazide (CAS: 866018-91-9) is a quinoline-based carbohydrazide derivative with a molecular formula of C₁₈H₁₅N₃O and a molecular weight of 289.34 g/mol . Structurally, it comprises a quinoline core substituted at the 6-position with a carbohydrazide moiety linked to a 4-methylbenzoyl group. This compound is synthesized via condensation reactions between quinoline carboxylic acid derivatives and substituted benzoyl hydrazides, a method common to many carbohydrazide syntheses .

Properties

IUPAC Name |

N'-(4-methylbenzoyl)quinoline-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-12-4-6-13(7-5-12)17(22)20-21-18(23)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPWXCNDQGAQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 6-quinolinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization techniques .

Chemical Reactions Analysis

N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced by other groups.

Scientific Research Applications

N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline carbohydrazides are a versatile class of compounds with variations in substituents influencing their physicochemical properties and biological activities. Below is a detailed comparison of N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide with structurally related analogs:

Key Observations :

Chlorine in N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide introduces electron-withdrawing effects, which may increase reactivity in nucleophilic substitution reactions . Hydroxy groups (e.g., in 4-hydroxyquinoline derivatives) improve solubility via hydrogen bonding but reduce metabolic stability .

Synthetic Routes: Most quinoline carbohydrazides are synthesized via condensation reactions between carboxylic acid derivatives (e.g., acid chlorides) and hydrazides . Substituents on the benzoyl group (e.g., methyl, chloro) are introduced by varying the benzoyl chloride precursor .

Table 2: Property Comparisons

| Property | This compound | N'-(4-Chlorobenzoyl)-6-Quinolinecarbohydrazide | 4-Hydroxy-N'-Benzoyl Derivatives |

|---|---|---|---|

| Lipophilicity (logP) | High (methyl group) | Moderate (Cl counterbalances lipophilicity) | Low (hydroxy group polar) |

| Solubility | Low in water | Low in water | Moderate in polar solvents |

| Electron Effects | Electron-donating (methyl) | Electron-withdrawing (Cl) | Electron-donating (hydroxy) |

| Potential Bioactivity | Metal coordination, antimicrobial | Anticancer (via reactive intermediates) | Antioxidant, enzyme inhibition |

Key Findings :

- Metal Coordination: highlights that hydrazide-quinoline hybrids (e.g., APMBH ligand) form stable complexes with transition metals like Co(II) and Cu(II). The target compound’s hydrazide moiety may similarly act as a tridentate ligand, enabling applications in catalysis or bioimaging .

- Biological Activity : While direct data are lacking, 4-chlorobenzoyl analogs () are associated with anticancer research due to their ability to generate reactive species. The methyl variant’s lipophilicity may enhance blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide (C18H15N3O2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its diverse biological properties. The chemical structure can be represented as follows:

- Molecular Formula : C18H15N3O2

- Molecular Weight : 305.33 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Antiproliferative Activity : Studies have shown that this compound has potent inhibitory effects on cancer cell lines. For instance, it demonstrated an IC50 value of 2.71 μM against certain cancer types, which is notably more effective than the reference drug Doxorubicin (IC50 = 6.18 μM) .

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating key apoptotic markers such as p53 and caspase 9. Specifically, it was found to increase the expression of p53 by 7.4-fold and caspase 9 by 8.7-fold compared to controls, suggesting a robust mechanism for inducing programmed cell death .

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G1 phase, which is critical for halting the proliferation of cancer cells .

Anticancer Effects

A comprehensive study evaluated various derivatives of quinoline compounds, including this compound, for their anticancer properties. The results indicated:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 2.71 | Apoptosis induction via p53 and caspase activation |

| Doxorubicin | 6.18 | Standard chemotherapy agent |

The compound's ability to inhibit EGFR kinase activity was also assessed, yielding an IC50 value of 0.22 μM, comparable to Lapatinib (0.18 μM), further supporting its potential as an effective therapeutic agent against cancers driven by EGFR signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives similar to this compound:

- Case Study on Antitubercular Activity : A related quinoline derivative was tested against Mycobacterium tuberculosis and showed promising results with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . This suggests that modifications in the quinoline structure can enhance antitubercular efficacy.

- Clinical Implications : The potential application of this compound in clinical settings is being explored, particularly for resistant cancer forms where traditional therapies fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.